4-amino-N'-(benzyloxy)-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide is an organic compound identified through computational screening for potential dihydrofolate reductase (DHFR) inhibitors. [] DHFR is an enzyme crucial in the folic acid cycle, playing a role in the synthesis of nucleotides required for DNA replication and cell division. [] Inhibition of DHFR is a recognized target for treating diseases like cancer and rheumatoid arthritis. []
The molecular structure of 4-amino-N'-(benzyloxy)-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide has been analyzed in silico. [] This analysis focused on its interaction with the methotrexate binding site of human DHFR. [] Methotrexate is a known DHFR inhibitor used in treating rheumatoid arthritis. [] The analysis revealed that 4-amino-N'-(benzyloxy)-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide interacts robustly with human DHFR via 21 amino acid residues. [] Notably, 10 of these residues are shared with the methotrexate binding interactions. [] This suggests a potential overlapping mechanism of action between the two compounds. []
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2